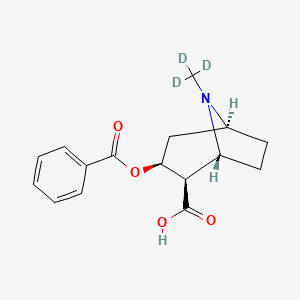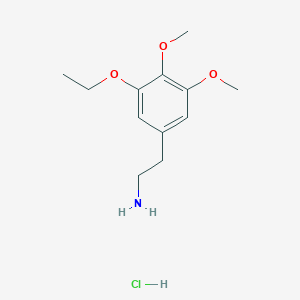
苯甲酰芽子碱-d3 (CRM)
描述
苯甲酰芽子碱-d3 (CRM) 是苯甲酰芽子碱 的氘标记衍生物,可卡因 的主要代谢产物。 它用作气相色谱-质谱 (GC-MS) 或液相色谱-质谱 (LC-MS) 等分析方法中定量的内标 .
科学研究应用
苯甲酰芽子碱-d3 在以下方面有应用:
法医毒理学: 定量生物样本中的可卡因代谢物。
药代动力学研究: 评估药物代谢和消除。
临床毒理学: 检测尿液或血液样本中的可卡因使用。
作用机制
苯甲酰芽子碱-d3 的作用机制是间接的,因为它充当内标。 它本身不发挥药理作用,但有助于准确地定量苯甲酰芽子碱。
生化分析
Biochemical Properties
Benzoylecgonine-d3 (CRM) plays a significant role in biochemical reactions, particularly in the context of cocaine metabolism. As a major metabolite of cocaine, it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its role as a metabolite of cocaine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Benzoylecgonine-d3 (CRM) is involved in the metabolic pathways of cocaine .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线: 苯甲酰芽子碱-d3 的合成路线涉及将氘 (重氢) 掺入分子中。 合成步骤的具体细节是专有的,但通常从市售前体开始。
工业生产方法: 由于苯甲酰芽子碱-d3 作为参考物质的专门用途,其工业规模生产未得到广泛记录。 它是使用认证实验室中的既定化学程序合成的。
化学反应分析
发生的反应: 苯甲酰芽子碱-d3 可以参与各种化学反应,包括:
水解: 苯甲酰芽子碱-d3 中的酯键可以水解生成苯甲酰芽子碱。
衍生化: 它可以进行衍生化反应以提高检测和定量。
水解: 酯水解使用酸性条件 (例如盐酸)。
衍生化: 各种试剂 (例如三甲基硅烷化试剂) 用于衍生化。
主要产物: 水解的主要产物是苯甲酰芽子碱 ,而衍生化则产生用于分析目的的修饰形式。
相似化合物的比较
苯甲酰芽子碱-d3 由于其氘标记而脱颖而出,这增强了基于质谱分析的特异性。 类似的化合物包括苯甲酰芽子碱 (未标记) 和其他可卡因代谢物。
属性
IUPAC Name |
(1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGYEFKIHJTNQZ-GZBWLTEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016150 | |
| Record name | Benzoylecgonine-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115732-68-8 | |
| Record name | Benzoylecgonine-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoylecgonine-d3 tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: Benzoylecgonine-d3 possesses nearly identical chemical properties to benzoylecgonine, but with a slightly higher mass due to the presence of three deuterium atoms. This difference in mass is detectable by mass spectrometry. By adding a known amount of benzoylecgonine-d3 to a sample before analysis, researchers can account for variations during sample preparation and analysis. The ratio of benzoylecgonine to benzoylecgonine-d3 signal is then used to accurately determine the concentration of benzoylecgonine in the sample. [, , ]
A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) frequently utilize benzoylecgonine-d3. [, , ] These techniques are highly sensitive and specific, allowing for accurate quantification of benzoylecgonine in complex biological matrices.
A: One study [] used benzoylecgonine-d3 in an LC-MS/MS method to quantify both cocaine and benzoylecgonine in human plasma. This method allowed researchers to track the concentration of both substances over time in individuals who had received intravenous cocaine. This type of research is crucial for understanding the pharmacokinetics of cocaine and developing potential treatment strategies for cocaine abuse.
A: Yes, benzoylecgonine-d3 is also used in wastewater-based epidemiology. [] By measuring benzoylecgonine levels in wastewater, researchers can estimate the collective cocaine use within a community. This approach offers valuable insights into population-level trends in drug consumption and can inform public health interventions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![benzyl (3S)-4-[(2R)-2-benzyl-2-carbamoylpyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B593669.png)
![3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride](/img/structure/B593673.png)

![[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B593680.png)


